Azido-PEG4-4-nitrophenyl carbonate
Description
General Principles of Protein and Peptide Functionalization Using Heterobifunctional Linkers
Heterobifunctional linkers, such as Azido-PEG4-4-nitrophenyl carbonate, possess two different reactive groups. This design allows for a two-step conjugation process, which minimizes the formation of undesirable homodimers and polymers that can occur with homobifunctional linkers. youtube.com The 4-nitrophenyl carbonate end of this compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable carbamate (B1207046) linkages. broadpharm.com The azide (B81097) group, on the other hand, is a bioorthogonal handle that can be specifically reacted with an alkyne-containing molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry". medchemexpress.comresearchgate.net This orthogonal reactivity provides researchers with precise control over the conjugation process, enabling the attachment of a wide range of functionalities, including reporter molecules (fluorophores, biotin), polyethylene (B3416737) glycol (PEG) chains, and other biomolecules. acs.org
Strategies for Site-Specific and Random Conjugation in Research
The functionalization of proteins and peptides can be achieved through either random or site-specific conjugation strategies.
Random Conjugation: Traditional methods often involve the random modification of surface-exposed lysine residues. While straightforward, this approach can lead to a heterogeneous mixture of conjugates with varying numbers of attached molecules and at different positions. nih.gov This heterogeneity can impact the biological activity and reproducibility of the resulting bioconjugate. nih.gov
Site-Specific Conjugation: To overcome the limitations of random conjugation, researchers are increasingly employing site-specific strategies to produce well-defined and homogenous bioconjugates. nih.gov This can be achieved by introducing a unique reactive handle, such as an unnatural amino acid or a specific consensus sequence for enzymatic modification, into the protein or peptide sequence. this compound can then be used to specifically target this engineered site. Site-specific conjugation offers numerous advantages, including improved plasma stability, enhanced binding efficiency, and increased tumor uptake in preclinical models. nih.govnih.gov Studies have shown that site-specifically labeled conjugates can exhibit greater stability compared to their randomly labeled counterparts. nih.gov
| Conjugation Strategy | Description | Advantages | Disadvantages |
| Random Conjugation | Modification of naturally occurring amino acids (e.g., lysines) leading to a heterogeneous mixture of products. | Simpler to perform. | Can lead to loss of biological activity, batch-to-batch variability, and complex characterization. nih.gov |
| Site-Specific Conjugation | Modification at a predetermined, unique site on the biomolecule, often requiring protein engineering. | Produces homogeneous conjugates, preserves biological activity, improves reproducibility and pharmacokinetic properties. nih.govnih.gov | Can be more complex and require more extensive protein engineering. |
Role of PEGylation in Bioconjugate Design and In Vitro Stability for Research
The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the physicochemical properties of bioconjugates. nih.govnih.gov The PEG4 spacer in this compound contributes to this effect.
PEGylation can:
Increase Solubility: The hydrophilic nature of the PEG chain improves the solubility of the bioconjugate in aqueous solutions. nih.gov
Enhance Stability: PEGylation can protect the biomolecule from proteolytic degradation and increase its thermal and chemical stability. nih.govnih.gov The PEG chain can act as a shield, sterically hindering the approach of proteases. nih.gov
Improve Pharmacokinetics: The increased hydrodynamic volume of PEGylated proteins can reduce renal clearance, leading to a longer circulation half-life in vivo. nih.gov
Research has shown that the strategic placement of PEG chains can significantly impact the conformational stability of a protein. nih.gov While PEGylation can sometimes reduce the in vitro activity of a therapeutic protein by sterically hindering its interaction with its target, this is often outweighed by the benefits of improved stability and pharmacokinetics. nih.govacs.org
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBKYWFZPUXXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Functionalization of Oligonucleotides and Nucleic Acid Derivatives for Research Probes
Azido-PEG4-4-nitrophenyl carbonate is also a valuable tool for the modification of oligonucleotides and their derivatives. The ability to introduce specific functionalities into nucleic acids is crucial for the development of research probes, diagnostics, and therapeutic agents. nih.govnih.gov
Modified oligonucleotides can be used to:
Attach fluorescent dyes for use as probes in techniques like fluorescence in situ hybridization (FISH) and real-time PCR.
Incorporate biotin (B1667282) for purification or detection applications.
Conjugate to other biomolecules, such as proteins or antibodies, to create targeted delivery systems. youtube.com
The azide (B81097) group on this compound allows for the "click" conjugation of alkyne-modified oligonucleotides, providing a highly efficient and specific method for creating these functionalized nucleic acid probes. mdpi.com This approach is particularly useful for creating complex constructs with multiple labels or functionalities. grafiati.com
Bioconjugation in Proteomics Research and Protein Protein Interaction Studies
Bioconjugation plays a critical role in proteomics, the large-scale study of proteins. nih.gov Cross-linking reagents, including heterobifunctional linkers like Azido-PEG4-4-nitrophenyl carbonate, are used to study protein-protein interactions, identify components of protein complexes, and map protein structures. youtube.comresearchgate.net
In a typical cross-linking experiment, the 4-nitrophenyl carbonate end of the linker can react with a lysine (B10760008) residue on one protein. The azide-functionalized protein can then be used to capture interacting partners that have been engineered to contain an alkyne group. This "click" chemistry approach allows for the specific and covalent trapping of transient or weak protein-protein interactions that might be difficult to detect using other methods. The resulting cross-linked complex can then be analyzed by techniques like mass spectrometry to identify the interacting proteins. youtube.com
Design and Synthesis of Protac Linkers Incorporating Azido Peg4 4 Nitrophenyl Carbonate
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. uni-muenchen.de A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. uni-muenchen.denih.gov The linker is a critical component of the PROTAC, as its length, composition, and attachment points can significantly impact the efficacy and selectivity of the molecule. nih.gov
Azido-PEG4-4-nitrophenyl carbonate is an ideal building block for the synthesis of PROTAC linkers. medchemexpress.combiocat.com The 4-nitrophenyl carbonate group can be used to attach the linker to an amine-containing E3 ligase ligand, while the azide (B81097) group provides a handle for "clicking" on an alkyne-modified target protein ligand. medchemexpress.comresearchgate.netuni-muenchen.de The PEG4 spacer provides the necessary length and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent proteasomal degradation of the target protein. nih.govnih.gov
| PROTAC Component | Function | Role of this compound |
| Target Protein Ligand | Binds to the protein of interest. | The azide group allows for its attachment to the linker via click chemistry. medchemexpress.com |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | The 4-nitrophenyl carbonate group can react with an amine on the ligand. |
| Linker | Connects the two ligands and positions them for ternary complex formation. | Provides the core structure of the linker, including the PEG4 spacer. medchemexpress.combiocat.com |
Development of Antibody Drug Conjugate Adc Linker Platforms Utilizing Azido Peg4 4 Nitrophenyl Carbonate Chemistry
Engineering Cleavable and Non-Cleavable Linker Architectures for Controlled Release in Research Models
The strategic design of linker molecules is critical in determining the stability and release characteristics of a bioconjugate. This compound serves as a foundational building block for both cleavable and non-cleavable linker systems, enabling researchers to tailor the release of payloads in various research models.
The inherent stability of the bonds formed by this compound makes it a suitable component for constructing non-cleavable linkers . creativebiolabs.netnih.govnih.gov In this architecture, the 4-nitrophenyl carbonate end of the molecule reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable carbamate (B1207046) linkage. medchemexpress.com The azide (B81097) terminus can then be coupled to a payload molecule containing a compatible reactive group, often an alkyne, through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, forming a highly stable triazole ring. medchemexpress.com The resulting conjugate relies on the complete proteolytic degradation of the antibody within the target cell's lysosome to release the payload, which remains attached to the linker and the amino acid residue from the antibody. creativebiolabs.netnih.gov This approach ensures that the payload is only released upon internalization and degradation of the entire antibody-drug conjugate (ADC), minimizing premature drug release and potential off-target toxicity. creativebiolabs.netnih.gov
Conversely, this compound can be integrated into cleavable linker designs. This is achieved by introducing a labile moiety between the PEG4 linker and the payload. For instance, a dipeptide sequence, such as the commonly used valine-citrulline (Val-Cit), can be incorporated. nih.gov In this scenario, the Azido-PEG4 portion is first conjugated to the antibody. The payload is separately modified with a self-immolative spacer connected to the dipeptide, which in turn has a functional group that can react with the azide on the PEG linker. The resulting ADC is stable in circulation but is designed to be cleaved by specific enzymes, such as cathepsin B, which are overexpressed in the tumor microenvironment or within lysosomes. nih.gov Upon enzymatic cleavage of the dipeptide, a cascade of self-immolation releases the unmodified payload. The versatility of the azide group allows for the incorporation of various cleavable motifs, each responsive to different physiological triggers.
The choice between a cleavable and non-cleavable strategy is dictated by the specific application, the nature of the target, and the mechanism of action of the payload. The ability to utilize a single, well-defined PEGylated building block like this compound for either strategy streamlines the synthesis and allows for a more direct comparison of the two approaches in research settings.
Table 1: Comparison of Linker Architectures Utilizing this compound
| Feature | Non-Cleavable Linker | Cleavable Linker |
| Release Mechanism | Proteolytic degradation of the antibody | Specific enzymatic or chemical cleavage |
| Released Species | Payload-linker-amino acid | Unmodified payload |
| Key Advantage | High plasma stability, reduced off-target toxicity | Potential for bystander effect, broader applicability |
| Example Component | Direct conjugation to payload | Incorporation of a Val-Cit dipeptide |
Strategies for Controlled Drug-to-Antibody Ratio (DAR) in Conjugate Synthesis
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate, significantly impacting its efficacy, toxicity, and pharmacokinetic profile. nih.gov Achieving a homogenous DAR is a key challenge in ADC development. This compound, through its distinct reactive ends, can be employed in strategies aimed at controlling the DAR.
One primary strategy involves the use of site-specific conjugation . The 4-nitrophenyl carbonate group of the linker reacts with primary amines, most notably the ε-amino group of lysine residues on the antibody surface. However, with numerous accessible lysines on a typical antibody, this can lead to a heterogeneous mixture of ADCs with varying DARs. To achieve a more controlled DAR, site-specific methods are employed. One such method involves the introduction of unnatural amino acids with unique reactive handles at specific sites in the antibody sequence through genetic engineering. For example, an amino acid containing an alkyne group could be incorporated, allowing for a highly specific click reaction with the azide of this compound. This ensures that the linker, and subsequently the drug, is attached only at the desired, engineered positions, leading to a well-defined DAR.
Another approach to control the DAR is through the manipulation of reaction conditions . By carefully controlling factors such as the stoichiometry of the linker to the antibody, pH, temperature, and reaction time, the extent of conjugation to surface-exposed lysines can be managed. While this method may not achieve the same level of homogeneity as site-specific conjugation, it can be optimized to favor a desired average DAR. The reactivity of the 4-nitrophenyl carbonate group can be modulated by pH, providing a handle for controlling the conjugation reaction.
Furthermore, the hydrophilic polyethylene (B3416737) glycol (PEG) spacer of this compound can contribute to the generation of more homogenous ADCs. The PEG moiety can help to mitigate the aggregation that is often observed with hydrophobic drugs and linkers, which can lead to more consistent and reproducible conjugation outcomes.
Table 2: Research Findings on Factors Influencing Drug-to-Antibody Ratio (DAR)
| Factor | Influence on DAR | Research Observation |
| Conjugation Site | High | Site-specific conjugation to engineered cysteines or unnatural amino acids allows for precise control over the number and location of conjugated drugs, leading to a homogenous DAR. |
| Linker Chemistry | Moderate | The reactivity of the linker's functional groups, influenced by pH and other reaction conditions, can be modulated to control the extent of conjugation. |
| Antibody:Linker Ratio | High | Adjusting the molar ratio of the linker to the antibody during the conjugation reaction is a primary method for controlling the average DAR in a heterogeneous mixture. |
| Payload Hydrophobicity | Moderate | Highly hydrophobic payloads can lead to aggregation and may limit the achievable DAR. Hydrophilic linkers can help to overcome this issue. |
Modification of Nanomaterials and Nanoparticles for Research Probes and Delivery Systems
The functionalization of nanoparticles with this compound is a key strategy in creating sophisticated research probes and experimental delivery systems. The process typically involves the reaction of the 4-nitrophenyl carbonate end of the linker with primary amine groups present on the surface of nanoparticles, such as amine-modified iron oxide magnetic nanoparticles or quantum dots. fluoroprobe.com This initial step coats the nanoparticle with a layer of PEG chains terminating in an azide group.
Once the nanoparticles are "azide-activated," they can be conjugated with a wide array of alkyne-modified molecules through click chemistry. This could include fluorescent dyes for imaging, targeting ligands (peptides or antibodies) to direct the nanoparticles to specific cells or tissues, or other reporter molecules. The PEG linker plays a critical role in preventing nanoparticle aggregation and reducing non-specific binding in biological environments.
| Nanoparticle Type | Functionalization Strategy | Resulting Capability | Research Application |
| Amine-Modified Magnetic Nanoparticles (Fe3O4) | 1. Reaction with this compound. 2. Click chemistry with alkyne-tagged probes. | Magnetic separation and targeting | Targeted cell isolation, MRI contrast agents |
| Quantum Dots | 1. Surface amination followed by reaction with the linker. 2. Conjugation with alkyne-modified biomolecules. | Fluorescent labeling and tracking | In-vitro and in-vivo imaging, biosensing |
| Silica Nanoparticles | 1. Silanization to introduce amine groups. 2. Linker attachment and subsequent click reaction. | High payload capacity and stability | Experimental drug/gene delivery platforms |
Surface Functionalization of Biosensors and Microfluidic Devices for Enhanced Performance
In the field of diagnostics and analytics, the performance of biosensors and microfluidic devices is highly dependent on the precise chemical modification of their surfaces. This compound serves as an effective molecular tool for this purpose. The initial step involves immobilizing the linker onto the device surface, which is often made of glass, silicon, or a polymer that has been pre-treated to bear amine groups.
This creates a surface decorated with azide functionalities, ready for the attachment of capture probes like antibodies, DNA strands, or enzymes that have been modified to contain an alkyne group. The PEG spacer helps to extend the capture probe away from the surface, enhancing its accessibility to the target analyte in a sample and minimizing steric hindrance. This leads to improved sensitivity and specificity of the biosensor. The robust covalent bonds formed ensure the stability of the functionalized surface over time and under various assay conditions.
Construction of Hydrogels and Polymeric Scaffolds for Research Applications
This compound is also utilized in the synthesis of advanced hydrogels and polymeric scaffolds for tissue engineering and 3D cell culture research. In one common approach, a polymer backbone with pendant amine groups is reacted with the linker to introduce azide functionalities throughout the polymer chain.
These azide-functionalized polymers can then be cross-linked by adding a molecule containing at least two alkyne groups. The click reaction between the azide groups on the polymer and the alkyne cross-linker results in the formation of a stable, three-dimensional hydrogel network. The properties of the hydrogel, such as stiffness and degradation rate, can be tuned by adjusting the concentration of the polymer, the linker, and the cross-linking agent. Furthermore, alkyne-modified bioactive peptides or growth factors can be incorporated into the gel structure to study cell behavior and tissue development.
| Component | Role in Hydrogel Formation |
| Amine-functionalized polymer (e.g., Poly-L-lysine, Chitosan) | Provides the primary scaffold backbone. |
| This compound | Acts as a bifunctional linker to introduce azide groups onto the polymer backbone. |
| Di-alkyne cross-linker | Reacts with azide groups on different polymer chains to form the cross-linked network. |
| Alkyne-modified bioactive molecules (optional) | Can be incorporated into the gel matrix to provide biological cues. |
This method allows for the creation of highly defined and reproducible scaffolds for a variety of research applications, from fundamental cell biology studies to the development of new materials for regenerative medicine.
Advanced Methodologies and Future Research Directions
Integration of Azido-PEG4-4-Nitrophenyl Carbonate into Automated Synthesis Platforms
The unique chemical architecture of this compound makes it an ideal candidate for integration into automated synthesis platforms. These platforms, often part of self-driving laboratories, are designed for high-throughput experimentation (HTE) and the rapid exploration of vast chemical spaces. chemrxiv.org The linker possesses two distinct reactive termini: an azide (B81097) group and a 4-nitrophenyl carbonate group. bioscience.co.ukmedchemexpress.com This orthogonality is crucial for automated processes, as it allows for sequential, controlled reactions without the need for complex protection and deprotection steps.
The 4-nitrophenyl carbonate end reacts efficiently with primary amines to form stable carbamate (B1207046) linkages, while the azide group is reserved for highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). bioscience.co.ukaxispharm.combroadpharm.com The well-defined and reliable nature of these reactions is highly compatible with the robotic liquid handling and software-controlled orchestration that characterize automated synthesis. chemrxiv.org The integration of linkers like this compound into these platforms can accelerate the discovery and optimization of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), by systematically varying molecular components and assessing their performance in real-time.
Rational Design of Linker Length and Branching for Tailored Research Applications
The rational design of a linker's architecture is a cornerstone in the development of potent and specific biomolecules. nih.gov The properties of the polyethylene (B3416737) glycol (PEG) chain in this compound—specifically its length and branching—have a profound impact on the physicochemical and biological activity of the final conjugate. nih.gov
Linker Length: The length of the PEG linker is a critical parameter in applications like PROTACs. nih.gov The linker must be long enough to span the distance between a target protein and an E3 ligase to permit the formation of a stable ternary complex, yet not so long that it fails to bring the two proteins into close enough proximity for effective ubiquitination. nih.gov Studies have shown that even subtle changes in linker length can dramatically alter the degradation potency of a PROTAC. nih.gov For instance, in one study on ERα targeting PROTACs, a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov The flexible nature of the PEG chain can also optimize the conformational dynamics required for establishing the ternary complex. nih.gov
Table 1: Impact of PEG Linker Properties on Conjugate Function
| Linker Property | Observation | Research Context | Citation |
| Length | A 16-atom linker showed significantly more potency in degrading ERα than a 12-atom linker. | PROTAC Design | nih.gov |
| Length | A short, 8-atom PEG linker was optimal for the degradation of CRBN in a homo-PROTAC system. | PROTAC Design | nih.gov |
| Length | Increasing PEG-linker length (from 2kDa to 10kDa) in folate-conjugated liposomes enhanced tumor accumulation and antitumor activity in vivo. | Drug Delivery | nih.gov |
| Length/Structure | Longer linkers were more reactive for conjugation but had an inverse effect on the in vitro bioactivity of interferon conjugates. | Protein Conjugation | nih.govresearchgate.net |
| Branching | Di-branched (Y-shaped) PEGs are often considered more effective than linear molecules for enhancing drug efficacy. | Drug Conjugation | nih.gov |
| Branching | Branched dPEG constructs with molecular weights as low as 2.5 kDa showed significant positive effects on the serum half-life of a Fab' fragment. | Pharmacokinetics | google.com |
Comparative Studies of this compound with Alternative Heterobifunctional Linkers
This compound belongs to a broad class of heterobifunctional linkers, and its utility is best understood in comparison to alternatives. The key points of comparison are the amine-reactive group and the bioorthogonal azide handle.
The 4-nitrophenyl carbonate (NPC) group is an activated ester used for reacting with primary amines, similar to the more common N-hydroxysuccinimide (NHS) esters. axispharm.comwindows.net Both form stable bonds (a carbamate for NPC, an amide for NHS) with lysine (B10760008) residues or N-termini of proteins. broadpharm.comwindows.net The choice between an NPC and an NHS ester can depend on reaction kinetics, pH sensitivity, and the hydrolytic stability of the linker. NHS esters react efficiently at a pH of 7-9 but are susceptible to hydrolysis, requiring them to be dissolved and used immediately. windows.net NPC esters offer an alternative reactivity profile that may be advantageous under specific conditions.
The azide moiety provides a bioorthogonal chemical handle for "click chemistry." bioscience.co.ukmedchemexpress.com This is a significant advantage over linkers that rely on more traditional chemistries. The primary alternative to the azide-alkyne cycloaddition is the Staudinger ligation, which also involves an azide but uses a functionalized phosphine (B1218219) as the reaction partner. broadpharm.com The key benefit of the azide group is its stability under a wide range of chemical conditions and its selective reactivity, which prevents cross-reactivity with biological functional groups. broadpharm.com This allows for highly specific labeling and conjugation in complex biological environments.
Table 2: Comparison of Heterobifunctional Linkers
| Linker | Amine-Reactive Group | Bioorthogonal Group | Key Features |
| This compound | 4-Nitrophenyl Carbonate | Azide | Forms a stable carbamate linkage with amines; azide enables click chemistry; PEG spacer enhances solubility. axispharm.combroadpharm.com |
| Azido-PEG4-NHS ester | N-Hydroxysuccinimide (NHS) Ester | Azide | Forms a stable amide linkage with amines; azide enables click chemistry; NHS esters are highly reactive but prone to hydrolysis. windows.netnih.gov |
| Propargyl-PEG-NHS ester | N-Hydroxysuccinimide (NHS) Ester | Alkyne (Propargyl) | The alkyne group is the complementary partner to an azide in click chemistry. broadpharm.com |
| DBCO-PEG-NHS ester | N-Hydroxysuccinimide (NHS) Ester | Dibenzocyclooctyne (DBCO) | The DBCO group enables copper-free, strain-promoted click chemistry (SPAAC) with azides. broadpharm.com |
Emerging Research Avenues for this compound in Synthetic Chemistry and Chemical Biology
The versatility of this compound continues to open new research avenues beyond its established role in PROTAC synthesis. bioscience.co.ukmedchemexpress.com
Advanced Antibody-Drug Conjugates (ADCs): The precise control offered by the linker's dual reactivity is highly valuable in constructing next-generation ADCs. The ability to control the drug-to-antibody ratio (DAR) and the specific site of conjugation is critical for ADC efficacy and safety. The hydrophilic PEG spacer can also help to mask the hydrophobicity of the payload, potentially improving the conjugate's stability and pharmacokinetic properties. researchgate.net
Surface Functionalization and Biomaterials: The linker can be used to modify surfaces for biomedical applications. For example, immobilizing this linker on a surface allows for the subsequent, specific attachment of biomolecules via click chemistry. This approach can be used to create biocompatible surfaces with low non-specific protein binding, which is essential for medical implants, biosensors, and diagnostic arrays. youtube.com
Targeted Drug Delivery Systems: The linker is well-suited for building sophisticated drug delivery vehicles like ligand-conjugated liposomes or nanoparticles. nih.gov The amine-reactive end can be used to attach the linker to the surface of a liposome, and the azide end can then be used to "click" on a targeting ligand (e.g., folate, an antibody fragment, or a peptide) that directs the nanoparticle to specific cells or tissues. nih.gov
Probing Molecular Interactions: By incorporating this linker into more complex molecular probes, researchers can investigate protein-protein interactions or map cellular pathways. The ability to link different functional moieties (e.g., a fluorescent reporter and a photo-crosslinker) to a central scaffold provides a powerful tool for chemical biology.
The continued development of both click chemistry and automated synthesis platforms will undoubtedly expand the applications of well-designed linkers like this compound, solidifying their role as essential tools in modern chemical and biological research.
Q & A
Basic Research Questions
Q. What are the primary functional groups in Azido-PEG4-4-nitrophenyl carbonate, and how do their reactivities influence experimental design?
- The compound contains two functional groups: an azide (-N₃) and a 4-nitrophenyl carbonate (NPC) group.
- The NPC group reacts with primary amines (e.g., lysine residues) via nucleophilic substitution to form stable urethane linkages .
- The azide enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for orthogonal conjugation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- The synthesis involves a three-step process starting with azidomethyl 4-nitrophenyl carbonate, achieving ~58% overall yield in published protocols .
- Key Parameters :
- Monitor reaction progression via TLC (e.g., CH₂Cl₂:PE = 3:2) to detect intermediates .
- Purify via silica gel chromatography or precipitation in cold ether to remove unreacted reagents .
Q. What strategies are recommended for conjugating this compound to lysine residues in proteins?
- Step-by-Step Protocol :
Dissolve the compound in DMF or DMSO (≤10% v/v in aqueous buffer) to maintain solubility .
Add to the protein solution (1–5 mM final concentration) at pH 8.5–9.0 (e.g., 0.1 M sodium bicarbonate).
Incubate at 4°C for 12–16 hours to minimize protein denaturation.
Purify via size-exclusion chromatography or dialysis to remove excess linker .
Advanced Research Questions
Q. How can steric hindrance be mitigated when conjugating this compound to large biomolecules (e.g., antibodies or PROTACs)?
- Steric effects are common in bulky targets like antibodies. Solutions :
- Use longer PEG spacers (e.g., PEG6 or PEG8) to increase distance between the reactive groups and the biomolecule surface .
- Optimize molar ratios (e.g., 5:1 linker-to-protein ratio) to balance conjugation efficiency and aggregation .
Q. How should researchers analyze and resolve stability issues of this compound under physiological conditions?
- Stability Challenges :
- NPC groups hydrolyze in aqueous buffers (half-life <24 hours at pH 7.4, 37°C) .
- Azides may degrade under UV light or prolonged storage .
- Analytical Methods :
- Monitor hydrolysis via HPLC (C18 column, acetonitrile/water gradient) to quantify free 4-nitrophenol release .
- For long-term storage, lyophilize the compound and store at -20°C under argon .
Q. What experimental approaches enable sequential click chemistry and NPC-mediated conjugation without cross-reactivity?
- Orthogonal Conjugation Workflow :
First, perform NPC-amine conjugation under mild alkaline conditions.
Purify the product to remove unreacted NPC groups.
Conduct azide-alkyne click chemistry (e.g., with DBCO-modified probes) in copper-free conditions to preserve protein integrity .
- Validation : Use fluorescence labeling (e.g., DBCO-Cy5) and gel electrophoresis to confirm dual functionalization .
Data Contradictions and Resolution
- Purity vs. Reactivity : reports 98% purity, but impurities (e.g., residual DMF) may inhibit NPC-amine reactions. Pre-purify via recrystallization or dialysis before use .
- Storage Recommendations : While -20°C is standard , some protocols suggest desiccation at -80°C for multi-year stability. Validate storage conditions via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
